DL-Borneol

Description

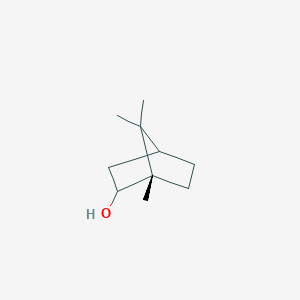

Structure

3D Structure

Propriétés

Numéro CAS |

507-70-0 |

|---|---|

Formule moléculaire |

C10H18O |

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7?,8?,10-/m1/s1 |

Clé InChI |

DTGKSKDOIYIVQL-SFVIPPHHSA-N |

SMILES isomérique |

C[C@]12CCC(C1(C)C)CC2O |

SMILES canonique |

CC1(C2CCC1(C(C2)O)C)C |

Apparence |

Solid powder |

Point d'ébullition |

212 °C |

Color/Form |

White to off-white crystals White translucent lumps |

Densité |

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ |

Point d'éclair |

150 °F (60 °C) /closed cup/ |

melting_point |

202 °C Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/ |

Autres numéros CAS |

10385-78-1 507-70-0 124-76-5 464-43-7 |

Description physique |

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes. Liquid White translucent solid; [Hawley] White to off-white crystals; piney camphoraceous aroma |

Pictogrammes |

Flammable |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

Stable under recommended storage conditions. |

Solubilité |

In water, 738 mg/L at 25 °C Slightly soluble in propylene glycol Soluble in alcohol and ether Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils Soluble (in ethanol) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

orneol isoborneol isoborneol, (1R-endo)-isomer isoborneol, (1R-exo)-isomer isoborneol, (1S-endo)-isomer isoborneol, (1S-exo)-isomer isoborneol, (endo)-isomer isoborneol, (endo-(+-))-isomer isoborneol, (exo)-isome |

Pression de vapeur |

0.03 [mmHg] 5.02X10-2 mm Hg at 25 °C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DL-Borneol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Borneol is the racemic mixture of the two enantiomers, (+)-Borneol and (-)-Borneol, a bicyclic monoterpene alcohol with a characteristic camphor-like odor.[1][2] Found in the essential oils of numerous medicinal plants, it has a long history of use in traditional medicine.[3] In modern pharmacology, this compound is gaining significant attention for its diverse therapeutic properties, including its role as a penetration enhancer that can increase the permeability of the blood-brain barrier (BBB).[4][5] This guide provides a comprehensive technical overview of its chemical structure, properties, relevant experimental protocols, and known signaling pathways to support ongoing research and development.

Chemical Structure and Enantiomers

Borneol's structure is based on a bicyclo[2.2.1]heptane framework with a hydroxyl group at an endo position. The term "this compound" signifies a mixture of the dextrorotatory (D) and levorotatory (L) forms.

Caption: Relationship between this compound and its D/L enantiomers.

Chemical and Physical Properties

The physicochemical properties of this compound are essential for its characterization, formulation, and application in drug delivery systems.

| Property | Value | Unit |

| Molecular Formula | C₁₀H₁₈O | - |

| Molar Mass | 154.25 | g/mol |

| Appearance | White, crystalline powder or solid | - |

| Odor | Sharp, piney, camphor-like | - |

| Melting Point | 206-209 | °C |

| Boiling Point | 212-213 | °C |

| Density | 1.011 | g/cm³ (at 20°C) |

| Flash Point | ~65 | °C |

| Water Solubility | Insoluble / ~738 mg/L at 25°C | - |

| Organic Solubility | Soluble in ethanol, ether, chloroform, acetone | - |

| Vapor Pressure | ~0.03 - 0.05 | mmHg (at 25°C) |

| LogP (Octanol/Water) | 2.69 - 2.7 | - |

(Data sourced from[1][2][3][6])

Spectroscopic Data for Characterization

Spectroscopic analysis is critical for the unambiguous identification and quality control of this compound.

| Technique | Key Data Points |

| ¹H NMR | Characteristic peaks for methyl groups and the proton attached to the hydroxyl-bearing carbon. |

| ¹³C NMR | Signals corresponding to the 10 carbon atoms in the bicyclic structure. |

| Infrared (IR) | Strong, broad absorption band for the O-H stretch (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and C-O stretching (~1050 cm⁻¹). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 154. A characteristic base peak is often observed at m/z 95.[7][8] |

Experimental Protocols

Quantification in Biological Matrices via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for quantifying borneol in plasma and other biological samples, essential for pharmacokinetic studies.[7][9]

Caption: General workflow for this compound quantification by GC-MS.

Detailed Methodology:

-

Sample Preparation : An aliquot of rat plasma (e.g., 100 μL) is mixed with an internal standard (IS), such as naphthalene.[8][9]

-

Extraction : The analyte and IS are extracted from the plasma using a single liquid-liquid extraction step with an organic solvent like n-hexane or ethyl acetate.[7][10] The mixture is vortexed and then centrifuged to separate the organic layer.

-

GC Separation : The organic extract is injected into a GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm).[7] An oven temperature program is used to separate borneol from other components. A typical program might start at 60-80°C and ramp up to over 200°C.[7][8]

-

MS Detection : The separated compounds are ionized using Electron Impact (EI) at 70 eV. Detection is performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring the characteristic ion m/z 95 for borneol and camphor (its metabolite), and m/z 128 for the naphthalene IS.[7][8]

-

Quantification : A calibration curve is constructed using standards of known concentrations to determine the concentration of borneol in the unknown samples.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

To assess this compound's ability to cross the BBB or enhance the permeability of other drugs, an in vitro co-culture model is often used.[11]

Caption: Workflow for assessing BBB permeability using a Transwell model.

Detailed Methodology:

-

Model Establishment : Rat brain microvascular endothelial cells (BMECs) are cultured on the upper side (apical chamber) of a porous Transwell insert, while astrocytes are cultured on the bottom side (basolateral chamber). This co-culture mimics the cellular environment of the BBB.[11]

-

Barrier Integrity Measurement : The formation of a tight endothelial cell monolayer is confirmed by measuring the Trans-endothelial Electrical Resistance (TEER). High TEER values indicate a properly formed barrier.

-

Transport Experiment : The test compound (e.g., a P-gp substrate like verapamil or digoxin) is added to the apical chamber, with and without the presence of borneol.[11]

-

Sampling and Analysis : Samples are collected from the basolateral chamber at various time points. The concentration of the transported compound is quantified using a validated analytical method like GC-MS or HPLC.

-

Permeability Calculation : The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the in vitro BBB model. An increase in the Papp value in the presence of borneol indicates an enhancement of BBB permeability.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects, particularly its influence on the BBB and its anti-inflammatory properties, through the modulation of several key signaling pathways.

References

- 1. This compound | C10H18O | CID 18639728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Borneol - Sciencemadness Wiki [sciencemadness.org]

- 3. chembk.com [chembk.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dextro,laevo-borneol, 507-70-0 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. Sensitive assay for measurement of volatile borneol, isoborneol, and the metabolite camphor in rat pharmacokinetic study of Borneolum (Bingpian) and Borneolum syntheticum (synthetic Bingpian) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. GC-MS/MS method for the determination and pharmacokinetic analysis of borneol and muscone in rat after the intravenous administration of Xingnaojing injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Borneol Depresses P-Glycoprotein Function by a NF-κB Signaling Mediated Mechanism in a Blood Brain Barrier in Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of DL-Borneol's Pharmacological Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Borneol, a bicyclic monoterpene, has a long history of use in traditional medicine and is gaining increasing attention in modern pharmacology for its diverse therapeutic effects. This technical guide provides a comprehensive review of the pharmacological properties of this compound, with a focus on its neuroprotective, analgesic, anti-inflammatory, and drug delivery enhancement activities. Detailed experimental protocols for key in vivo and in vitro studies are provided, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways implicated in this compound's mechanisms of action, including the Ang1-VEGF-BDNF, NF-κB, and TRPM8 pathways, are visualized through detailed diagrams to facilitate a deeper understanding of its molecular interactions. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound.

Neuroprotective Effects

This compound, and its isomer l-Borneol, have demonstrated significant neuroprotective properties in preclinical models of cerebral ischemia. The primary mechanism of action appears to be the promotion of angiogenesis and neurogenesis, coupled with the reduction of neuronal apoptosis and inflammation in the ischemic brain tissue.

Key Signaling Pathway: Ang1-VEGF-BDNF

Studies have shown that l-Borneol exerts its neuroprotective effects by modulating the Angiopoietin-1 (Ang1)-Vascular Endothelial Growth Factor (VEGF)-Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[1][2][3] This pathway is crucial for promoting the formation of new blood vessels (angiogenesis) and the growth and survival of new neurons (neurogenesis) following ischemic injury.[1][2][3] l-Borneol has been shown to upregulate the expression of Ang-1, VEGF, and BDNF, while downregulating factors that inhibit angiogenesis and neurogenesis, such as Tie2, TGF-β1, and MMP9.[1][2]

Experimental Protocols and Quantitative Data

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model in Rats:

A widely used preclinical model to simulate ischemic stroke is the permanent middle cerebral artery occlusion (pMCAO) model in rats.

-

Protocol: Adult male Sprague-Dawley rats are anesthetized, and the middle cerebral artery is permanently occluded by inserting a filament into the internal carotid artery. Neurological deficits are assessed at various time points post-occlusion. Brains are then harvested for infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining and for histological analysis.[2][4][5]

-

Drug Administration: l-Borneol is typically administered orally or via gavage at different doses (e.g., 0.1 g/kg, 0.2 g/kg) at specific time points after pMCAO.[2]

Quantitative Data from Neuroprotection Studies:

| Parameter | Vehicle Group | l-Borneol (0.1 g/kg) | l-Borneol (0.2 g/kg) | Nimodipine | Reference |

| Neurological Deficit Score (72h) | High | Reduced | Significantly Reduced (p < 0.05) | Significantly Reduced | [2] |

| Cerebral Infarct Rate (%) | High | Reduced | Significantly Reduced (p < 0.01) | Significantly Reduced | [2] |

| Serum Ang-1 Level | Baseline | Increased | Significantly Increased (p < 0.05) | - | [2] |

| Serum VEGF Level | Baseline | Increased | Significantly Increased (p < 0.01) | - | [2] |

| Serum Tie2 Level | Baseline | Reduced | Significantly Reduced (p < 0.01) | - | [2] |

Analgesic Effects

This compound exhibits significant analgesic properties in various pain models, suggesting its potential as a topical and systemic pain reliever.

Key Signaling Pathway: TRPM8 Activation

The analgesic effects of borneol are, to a large extent, mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold-sensing ion channel.[6][7] Activation of TRPM8 on sensory neurons is believed to induce a cooling sensation that can gate or inhibit pain signals.

Experimental Protocols and Quantitative Data

Formalin-Induced Nociception in Mice:

This model is used to assess both acute and inflammatory pain.

-

Protocol: Mice receive a subcutaneous injection of formalin into the paw. The time spent licking the injected paw is recorded in two phases: the early phase (0-5 minutes, representing neurogenic pain) and the late phase (15-30 minutes, representing inflammatory pain).[7]

-

Drug Administration: Borneol is administered topically or via intraperitoneal injection prior to the formalin injection.[7]

Clinical Trial in Postoperative Pain:

-

Protocol: A randomized, double-blind, placebo-controlled study was conducted on patients with postoperative pain. Pain intensity was assessed using a Visual Analog Scale (VAS) before and after treatment.[6]

-

Drug Administration: A topical formulation containing borneol was applied to the painful area.[6]

Quantitative Data from Analgesia Studies:

| Model | Treatment | Dose/Concentration | Outcome | Reference |

| Formalin Test (Mice, Late Phase) | Topical (+)-Borneol | 1.5% | Significant reduction in paw licking time | [7] |

| Formalin Test (Mice, Late Phase) | Topical (+)-Borneol | 15% | Dose-dependent reduction in paw licking time | [7] |

| Formalin Test (Mice, Late Phase) | Intraperitoneal Borneol | 5, 25, 50 mg/kg | Dose-dependent reduction in paw licking time | [7] |

| Postoperative Pain (Human) | Topical Borneol | Not specified | Mean VAS reduction of 32.0 vs 19.6 for placebo (p=0.0001) | [6] |

Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Key Signaling Pathway: NF-κB Inhibition

A key mechanism underlying the anti-inflammatory effects of borneol is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory response. Borneol has been shown to reduce the phosphorylation of NF-κB p65, thereby preventing its translocation to the nucleus and subsequent activation of inflammatory gene transcription.[8]

Experimental Protocols and Quantitative Data

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages:

-

Protocol: RAW 264.7 macrophage cells are stimulated with LPS to induce an inflammatory response. The levels of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant are measured.[9]

-

Drug Administration: Cells are pre-treated with different concentrations of borneol before LPS stimulation.[9]

Cerulein-Induced Acute Pancreatitis in Mice:

-

Protocol: Acute pancreatitis is induced in mice by intraperitoneal injections of cerulein. Pancreatic injury is assessed by measuring serum amylase and lipase levels and through histological examination of the pancreas.[8]

-

Drug Administration: Mice are pre-treated with borneol orally for several days before the induction of pancreatitis.[8]

Quantitative Data from Anti-inflammatory Studies:

| Model | Treatment | Dose/Concentration | Outcome | Reference |

| LPS-induced RAW 264.7 cells | Natural Borneol | 50 mg/mL | Significant reduction in NO, TNF-α, and IL-6 levels | [9] |

| Cerulein-induced Pancreatitis (Mice) | Borneol | 100 mg/kg | Significant reduction in serum amylase and lipase | [8] |

| Cerulein-induced Pancreatitis (Mice) | Borneol | 300 mg/kg | Significant reduction in pancreatic inflammation and oxidative stress | [8] |

Drug Delivery Enhancement

This compound is well-documented for its ability to enhance the permeability of various biological barriers, most notably the blood-brain barrier (BBB), thereby improving the delivery of co-administered drugs to the central nervous system.

Mechanisms of Permeability Enhancement

The mechanisms by which borneol enhances BBB permeability are multifactorial and include:

-

Modulation of Tight Junctions: Borneol can reversibly open the tight junctions between endothelial cells of the BBB.

-

Inhibition of Efflux Pumps: It can inhibit the function of efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain.

-

Increased Pinocytosis: Borneol may increase the number of pinocytotic vesicles in brain capillary endothelial cells, promoting transcellular transport.

Experimental Protocols and Quantitative Data

In Vitro Blood-Brain Barrier Model:

-

Protocol: An in vitro BBB model can be established using co-cultures of brain capillary endothelial cells and astrocytes. The permeability of a specific drug across this barrier is measured in the presence and absence of borneol. The transendothelial electrical resistance (TEER) is often measured to assess the integrity of the tight junctions.

In Vivo Pharmacokinetic Studies in Rats:

-

Protocol: Rats are co-administered a specific drug with and without borneol. The concentrations of the drug in the plasma and brain tissue are measured at different time points to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

Quantitative Data from Drug Delivery Enhancement Studies:

| Co-administered Drug | Animal Model | Borneol Dose | Increase in Brain Drug Concentration (AUC) | Reference |

| Tetramethylpyrazine | Rat | 25-100 mg/kg (oral) | 1.3 to 2.3-fold | |

| Geniposide | Rat | 0.05-2.0 g/kg (oral) | Dose-dependent increase | |

| Puerarin and Ligustrazine | Rat | Low dosage | Over 1.3-fold | |

| Cisplatin | Mouse | 100-900 mg/kg (oral) | Significant increase in tumor tissue |

Pharmacokinetics and Toxicity

Pharmacokinetics

Pharmacokinetic studies in rats have shown that borneol is rapidly absorbed and distributed to the brain after oral and intranasal administration.

Pharmacokinetic Parameters of Borneol in Rats:

| Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Intravenous | - | - | - | 100 | [1] |

| Intranasal | - | 0.17 | - | 90.82 | [1] |

| Oral | 268 ± 149 | 0.5 | 408 ± 121 | - |

Toxicity

This compound is generally considered to have low toxicity.

Acute Toxicity Data:

| Species | Route | LD50 | Reference |

| Mouse | Oral | 1059 mg/kg | [1] |

| Rat | Oral | 500 mg/kg |

Conclusion

This compound is a multifaceted pharmacological agent with significant therapeutic potential. Its neuroprotective, analgesic, anti-inflammatory, and drug delivery-enhancing properties are supported by a growing body of preclinical and clinical evidence. The mechanisms underlying these effects involve the modulation of key signaling pathways, including the Ang1-VEGF-BDNF, TRPM8, and NF-κB pathways. The ability of borneol to enhance the permeability of the blood-brain barrier is particularly promising for the development of novel therapeutic strategies for central nervous system disorders. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the therapeutic efficacy and safety of this compound in various clinical applications. This technical guide provides a solid foundation of the current knowledge on this compound, which should aid researchers and drug development professionals in their future investigations of this promising natural compound.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NF-κB - Wikipedia [en.wikipedia.org]

- 5. TRPM8 as a Target for Analgesia | Basicmedical Key [basicmedicalkey.com]

- 6. researchgate.net [researchgate.net]

- 7. VEGF signaling pathway | Abcam [abcam.com]

- 8. Reactome | Signaling by VEGF [reactome.org]

- 9. researchgate.net [researchgate.net]

The Enduring Legacy of DL-Borneol: A Technical Guide to its Historical and Modern Applications in Medicine

Abstract

DL-Borneol, a bicyclic monoterpene, has been a cornerstone of traditional medicine, particularly in Asia, for over a millennium. Its historical applications, documented in ancient pharmacopeias, range from a topical analgesic and anti-inflammatory agent to a critical component in remedies for cardiovascular and neurological conditions. This technical guide provides a comprehensive overview of the historical uses of this compound, bridging the gap between traditional knowledge and modern scientific validation. We delve into the pharmacological mechanisms that underpin its therapeutic effects, presenting quantitative data from key clinical and preclinical studies. Detailed experimental protocols for the evaluation of its analgesic, anti-inflammatory, and neuroprotective properties are provided. Furthermore, this guide visualizes the intricate signaling pathways modulated by this compound, offering researchers and drug development professionals a detailed understanding of its multifaceted therapeutic potential.

Historical Context and Traditional Applications

The use of Borneol, known as Bing Pian (冰片) in Traditional Chinese Medicine (TCM), was first formally documented in the Tang Materia Medica in 659 A.D.[1]. In TCM theory, it is characterized as having pungent, bitter, and slightly cold properties, and is associated with the heart, spleen, and lung meridians. Its traditional functions include "opening the orifices" for resuscitation, clearing heat, alleviating pain, and dissipating nodules.

Historically, Borneol was sourced from the resin of Dryobalanops aromatica, a tree native to Southeast Asia. Due to its rarity, it was considered a precious medicinal ingredient. Today, this compound is also sourced from other plants like Cinnamomum camphora and can be chemically synthesized.

Traditional applications of this compound are extensive and can be categorized as follows:

-

Topical Use: Applied externally for pain and swelling associated with injuries, burns, sprains, muscle pain, and skin conditions.

-

Internal Use: Included in formulations for a range of conditions including febrile delirium, convulsions, stroke, and angina pectoris.

-

Adjuvant: Utilized as a "messenger drug" to enhance the penetration and therapeutic effects of other medicinal components, particularly in targeting the brain.

Pharmacological Validation of Traditional Uses

Modern scientific research has begun to elucidate the molecular mechanisms underlying the traditional therapeutic claims of this compound. The following sections summarize the key findings in the areas of analgesia, anti-inflammation, and neuroprotection.

Analgesic Effects

Clinical and preclinical studies have substantiated the traditional use of Borneol as an effective analgesic.

A randomized, double-blind, placebo-controlled clinical study involving 122 patients with postoperative pain demonstrated that topical application of borneol resulted in significantly greater pain relief compared to a placebo. The mean reduction in the Visual Analog Scale (VAS) score was 32.0 in the borneol group, compared to 19.6 in the placebo group[2]. Furthermore, 66% of patients in the borneol group experienced a pain intensity reduction of 50% or more, a significantly higher proportion than the 35% observed in the placebo group[2].

Table 1: Clinical Trial Data on the Analgesic Efficacy of Topical Borneol in Postoperative Pain [2]

| Metric | Borneol Group (n=62) | Placebo Group (n=60) | P-value |

| Baseline VAS Score (mm) | 62.8 | 62.3 | 0.8167 |

| Post-treatment VAS Score (mm) | 30.8 | 42.7 | 0.0004 |

| Mean Reduction in VAS Score (mm) | 32.0 | 19.6 | 0.0001 |

| Patients with ≥50% Pain Reduction | 66% | 35% | 0.0006 |

Preclinical studies in mouse models of pain have identified the Transient Receptor Potential Melastatin 8 (TRPM8) channel as a key molecular target for borneol-induced analgesia[3][4]. Borneol activates the TRPM8 channel, a non-selective cation channel primarily expressed in peripheral sensory neurons that is also activated by cold temperatures and cooling agents like menthol[3][4]. This activation leads to a downstream glutamatergic mechanism in the spinal cord, contributing to its analgesic effect[3].

Table 2: Preclinical Data on the Analgesic Effects of Borneol in Mouse Models

| Pain Model | Borneol Administration | Outcome Measure | Result | Reference |

| Capsaicin-induced Nociception | 15% topical borneol | Reduction in pain behavior | 85% reduction in wild-type mice; 22% reduction in TRPM8-/- mice | [2] |

| Formalin-induced Biphasic Pain | 15% topical borneol | Reduction in paw licking time | Significant reduction in both phases | [2] |

| CFA-induced Inflammatory Pain | 15% topical borneol | Increased paw withdrawal latency | Significant increase in thermal hyperalgesia | [5] |

| Spinal Nerve Ligation (Neuropathic Pain) | 15-60 µg intrathecal borneol | Increased paw withdrawal threshold | Dose-dependent increase | [5] |

The activation of the TRPM8 channel by borneol has been quantified with an EC50 value of 116 μM in mouse TRPM8-expressing HEK293 cells[6].

Anti-inflammatory Effects

Borneol's traditional use in treating inflammatory conditions is supported by evidence of its ability to modulate key inflammatory pathways. Studies have shown that borneol can significantly inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6)[7].

The primary mechanism for this anti-inflammatory action appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[7]. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. Borneol has been shown to suppress the activation of the NF-κB pathway, thereby downregulating the expression of inflammatory mediators[2][7].

Another identified mechanism involves the p38 mitogen-activated protein kinase (MAPK) pathway. Borneol has been found to activate the p38-COX-2-PGE2 signaling pathway, which can paradoxically contribute to the resolution of inflammation and promote healing in certain contexts, such as in the photodynamic therapy of acne[8][9].

Neuroprotective Effects

Borneol's traditional use in treating stroke and other neurological disorders is being investigated, with preclinical studies demonstrating its neuroprotective properties. In animal models of cerebral ischemia, borneol has been shown to reduce infarct volume and improve neurological function.

One of the proposed mechanisms for its neuroprotective effects is the modulation of the Notch signaling pathway. The Notch pathway is crucial for neurogenesis and vascular remodeling. Studies have shown that borneol can inhibit the expression of key components of the Notch pathway, such as Dll4, Hes1, and Hes5, following cerebral ischemic injury[10]. This modulation is thought to contribute to the repair of the neurovascular unit and inhibit neuronal apoptosis[9][10].

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the pharmacological effects of this compound.

Extraction and Purification of Borneol

Natural borneol is typically extracted from plant materials, such as the leaves and branches of Cinnamomum camphora, using steam distillation. The resulting essential oil is then subjected to purification steps like fractional distillation and recrystallization to obtain high-purity borneol crystals.

Protocol: Recrystallization of Natural Borneol [11]

-

Crude natural borneol crystals are dissolved in a suitable solvent (e.g., n-hexane) at a specific ratio (e.g., 1:1.8 w/v).

-

The solution is heated to ensure complete dissolution.

-

The solution is then cooled slowly to allow for the formation of high-purity borneol crystals.

-

The crystals are collected by filtration and dried.

-

Purity is assessed using gas chromatography-mass spectrometry (GC-MS).

In Vivo Models for Analgesia

Protocol: Acetic Acid-Induced Writhing Test in Mice

-

Male Kunming mice (18-22 g) are used.

-

Mice are pre-treated with borneol (e.g., 50, 100, 200 mg/kg, intraperitoneally) or a vehicle control 30 minutes before the induction of writhing.

-

Writhing is induced by an intraperitoneal injection of 0.6% acetic acid (10 mL/kg).

-

The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for 15 minutes, starting 5 minutes after the acetic acid injection.

-

The percentage of inhibition of writhing is calculated for the borneol-treated groups compared to the control group.

In Vitro Anti-inflammatory Assays

Protocol: NF-κB p65 Translocation Assay

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of borneol for 1 hour.

-

Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce inflammation and NF-κB activation.

-

Immunofluorescence: Cells are fixed, permeabilized, and stained with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging and Analysis: Images are acquired using a high-content imaging system. The translocation of NF-κB p65 from the cytoplasm to the nucleus is quantified by measuring the fluorescence intensity in both compartments.

Conclusion and Future Directions

The historical use of this compound in traditional medicine is strongly supported by a growing body of modern scientific evidence. Its well-documented analgesic, anti-inflammatory, and neuroprotective effects are attributable to its interactions with specific molecular targets and signaling pathways, including the TRPM8 channel and the NF-κB and Notch pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development.

Future investigations should focus on larger-scale, well-designed clinical trials to further validate the efficacy and safety of this compound for various indications. The synergistic effects of borneol in combination with other therapeutic agents, a concept deeply rooted in traditional formulations, warrant further exploration. Additionally, the development of novel drug delivery systems that leverage borneol's ability to enhance bioavailability and cross biological barriers, such as the blood-brain barrier, holds significant promise for the treatment of a wide range of diseases. The continued integration of traditional knowledge with modern scientific rigor will undoubtedly unlock the full therapeutic potential of this ancient remedy.

References

- 1. Borneol Is a TRPM8 Agonist that Increases Ocular Surface Wetness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A clinical and mechanistic study of topical borneol‐induced analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A clinical and mechanistic study of topical borneol-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Borneol’s Pre-Clinical Analgesic Efficacy: Mediated by Receptor and Immune Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and Natural Borneol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. devtoolsdaily.com [devtoolsdaily.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]

The Synthesis of DL-Borneol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the production of DL-Borneol, a bicyclic monoterpene alcohol with significant applications in the pharmaceutical and fragrance industries. The document details the core chemical transformations, experimental protocols, and quantitative data associated with the most common synthetic methods.

Introduction

This compound is a racemic mixture of the endo-isomers of borneol. It is a waxy solid with a characteristic camphor-like odor. Traditionally, borneol was sourced from natural origins, such as the camphor tree (Cinnamomum camphora). However, to meet industrial demand and ensure consistent quality, synthetic routes have become the predominant source. The two primary industrial methods for synthesizing this compound are the reduction of camphor and the esterification-saponification of α-pinene. This guide will delve into the technical details of these processes.

Synthesis via Reduction of Camphor

The reduction of the carbonyl group in camphor is a direct and widely used method for the synthesis of a mixture of borneol and its diastereomer, isoborneol. The stereoselectivity of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Sodium Borohydride (NaBH₄) Reduction

The reduction of camphor with sodium borohydride is a common laboratory-scale synthesis due to its mild conditions and ease of execution. The hydride attack can occur from either the endo or exo face of the camphor molecule, leading to a mixture of isoborneol and borneol. Steric hindrance from the gem-dimethyl groups on the camphor structure favors the exo attack of the hydride, leading to isoborneol as the major product.

-

Dissolution: Dissolve 10.0 g of camphor in 100 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add 5.0 g of sodium borohydride in small portions over 30 minutes with continuous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Quenching: Carefully add 200 mL of cold water to the flask to decompose the excess sodium borohydride and the borate ester complex. A white precipitate of the crude product will form.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

| Parameter | Value | Reference |

| Typical Yield | 85-95% | |

| Product Ratio (Isoborneol:Borneol) | ~ 4:1 to 9:1 | |

| Purity (Crude) | >90% | - |

Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly selective and industrially significant method for the reduction of ketones. It involves the use of an aluminum alkoxide, typically aluminum isopropoxide, as the reducing agent in an alcohol solvent, usually isopropanol. The reaction is reversible and driven to completion by distilling the acetone formed during the reaction. This method generally favors the formation of the more thermodynamically stable alcohol, which in the case of camphor reduction, is borneol (the endo isomer).

-

Catalyst Preparation: In a flame-dried round-bottom flask equipped with a distillation apparatus, add 5.4 g of aluminum isopropoxide to 50 mL of dry isopropanol.

-

Reactant Addition: Add 15.2 g of camphor to the flask.

-

Reaction and Distillation: Heat the mixture to reflux. Slowly distill off the acetone as it is formed, which shifts the equilibrium towards the products. The reaction progress can be monitored by the rate of acetone distillation.

-

Work-up: After the reaction is complete (typically 2-3 hours), cool the mixture and hydrolyze the aluminum alkoxide by the slow addition of dilute sulfuric acid.

-

Extraction: Extract the product with diethyl ether or another suitable organic solvent.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

| Parameter | Value | Reference |

| Typical Yield | 70-85% | - |

| Product Ratio (Borneol:Isoborneol) | Borneol is the major product | |

| Purity (Crude) | >90% | - |

Synthesis from α-Pinene

An alternative industrial route to this compound starts from α-pinene, a major component of turpentine oil. This process involves a two-step esterification and saponification sequence.

Esterification of α-Pinene

In the first step, α-pinene is reacted with an organic acid, such as oxalic acid or formic acid, in the presence of an acidic catalyst to form the corresponding bornyl ester. This reaction proceeds via a Wagner-Meerwein rearrangement of the pinene carbocation.

Saponification of Bornyl Ester

The resulting bornyl ester is then hydrolyzed (saponified) using a strong base, such as sodium hydroxide, to yield borneol and the salt of the organic acid.

-

Esterification: In a reaction vessel, mix 136 g of α-pinene with 90 g of anhydrous oxalic acid and a catalytic amount of a solid acid catalyst (e.g., sulfated zirconia). Heat the mixture to 120-130°C for 4-6 hours with vigorous stirring.

-

Removal of Excess Reactants: After the reaction, remove the catalyst by filtration. Distill off any unreacted α-pinene and other volatile components under reduced pressure.

-

Saponification: Add a solution of 80 g of sodium hydroxide in 300 mL of water to the crude bornyl oxalate. Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis.

-

Isolation: After cooling, the solid borneol can be separated by filtration or extracted with a suitable solvent like toluene.

-

Purification: The crude borneol is then purified by recrystallization or distillation.

| Parameter | Value | Reference |

| Overall Yield | 60-75% | |

| Borneol Content in Product | >80% | - |

| Purity (after purification) | >95% | - |

Purification of this compound

The synthetic methods described above typically yield a mixture of borneol and its diastereomer, isoborneol. The separation of these isomers is crucial for obtaining high-purity this compound.

Column Chromatography

On a laboratory scale, column chromatography is an effective method for separating borneol and isoborneol. Due to the different steric environments of the hydroxyl groups, the two isomers exhibit different affinities for the stationary phase.

-

Column Packing: Pack a glass column with silica gel (100-200 mesh) using a slurry of the adsorbent in a non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude product mixture in a minimal amount of the eluent and load it onto the top of the column.

-

Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. Isoborneol, being less polar, will elute first, followed by borneol.

-

Fraction Collection and Analysis: Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the pure fractions of each isomer.

Fractional Distillation

On an industrial scale, fractional distillation can be employed for the separation. Although the boiling points of borneol (213 °C) and isoborneol (212-214 °C) are very close, separation is possible with an efficient fractional distillation column.

Selective Dehydration

A patented method involves the selective dehydration of isoborneol to camphene in the presence of an acid catalyst, leaving the borneol largely unreacted. The resulting camphene can then be easily separated from borneol by distillation.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical transformations in the synthesis of this compound.

The Neuroprotective Potential of DL-Borneol: A Technical Guide to Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Borneol, a bicyclic monoterpene, has garnered significant interest for its neuroprotective properties, particularly in the context of ischemic stroke. This technical guide synthesizes the findings from key preclinical studies, providing an in-depth overview of the mechanisms underlying this compound's therapeutic effects. This document details the experimental protocols used to evaluate its efficacy, presents quantitative data from these studies in a structured format, and visualizes the key signaling pathways implicated in its neuroprotective action. The evidence presented herein supports the potential of this compound as a promising candidate for further investigation in the development of novel therapies for neurological disorders.

Introduction

Stroke remains a leading cause of mortality and long-term disability worldwide. The complex pathophysiology of ischemic stroke involves a cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death and neurological deficits. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective strategies.[1][2] this compound, a component of traditional Chinese medicine, has emerged as a potential neuroprotective agent. Its ability to cross the blood-brain barrier (BBB) makes it an attractive candidate for central nervous system (CNS) disorders.[3][4] This guide focuses on the preclinical evidence demonstrating the neuroprotective effects of different forms of borneol, including l-Borneol and (+)-Borneol, in models of cerebral ischemia.

Quantitative Data on the Neuroprotective Effects of this compound

The neuroprotective efficacy of this compound has been quantified in several preclinical studies using animal models of cerebral ischemia. The following tables summarize the key findings on neurological function, cerebral infarct size, and molecular markers.

Table 1: Effects of l-Borneol on Neurological Deficit Scores in Rats with Permanent Middle Cerebral Artery Occlusion (pMCAO)

| Treatment Group | 24h Post-MCAO | 48h Post-MCAO | 72h Post-MCAO |

| Model Group | 13.0 ± 1.2 | 12.5 ± 1.0 | 12.0 ± 1.1 |

| Nimodipine | 10.5 ± 1.0 | 9.5 ± 0.9 | 8.5 ± 0.8 |

| l-Borneol (0.2 g/kg) | 12.0 ± 1.1 | 11.0 ± 1.0 | 10.0 ± 0.9 |

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared with the vehicle group. Neurological function was assessed on a scale of 0-18, where a higher score indicates a more severe deficit.[1]

Table 2: Effects of (+)-Borneol on Infarct Size and Neurological Scores in a Rat Model of Permanent Cerebral Ischemia

| Treatment Group | Dose (mg/kg) | Infarct Size (%) | Neurological Score |

| Vehicle | - | 45.3 ± 3.2 | 3.5 ± 0.3 |

| (+)-Borneol | 0.25 | 40.1 ± 2.9 | 3.1 ± 0.4 |

| (+)-Borneol | 0.5 | 32.5 ± 2.5 | 2.5 ± 0.3 |

| (+)-Borneol | 1.0 | 25.7 ± 2.1 | 1.8 ± 0.2 |

| (+)-Borneol | 2.0 | 26.1 ± 2.3 | 1.9 ± 0.3 |

| (+)-Borneol | 4.0 | 27.3 ± 2.6 | 2.0 ± 0.2 |

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared with the vehicle-treated group. A lower neurological score indicates better function.[2]

Table 3: Effects of l-Borneol on Serum Levels of Angiogenic and Neurogenic Factors

| Treatment Group | Ang-1 (pg/mL) | VEGF (pg/mL) |

| Control | 350 ± 30 | 120 ± 15 |

| Vehicle | 200 ± 25 | 80 ± 10 |

| l-Borneol (0.2 g/kg) | 300 ± 28 | 110 ± 12 |

Data are presented as mean ± SD. *p < 0.05 compared with the vehicle group.[1]

Key Signaling Pathways in this compound's Neuroprotection

Several signaling pathways have been identified as key mediators of this compound's neuroprotective effects. These pathways are involved in angiogenesis, neurogenesis, anti-inflammatory, and anti-apoptotic processes.

Ang1-VEGF-BDNF Pathway

l-Borneol has been shown to promote angiogenesis and neurogenesis by upregulating key factors in this pathway.[1][5] This leads to the formation of new blood vessels and the survival and growth of neurons in the ischemic penumbra.

Caption: l-Borneol promotes angiogenesis and neurogenesis via the Ang1-VEGF-BDNF pathway.

Dll4/Notch1 Signaling Pathway

l-Borneolum has been found to exert its neuroprotective effects by regulating the Dll4/Notch1 signaling pathway, which is crucial for cell fate decisions, including neuronal apoptosis.[6][7]

Caption: l-Borneolum inhibits neuronal apoptosis by downregulating the Dll4/Notch1 pathway.

NF-κB Signaling Pathway

Borneol has been demonstrated to protect against cerebral ischemia/reperfusion injury by inhibiting the pro-inflammatory NF-κB signaling pathway.[3] This anti-inflammatory action contributes significantly to its neuroprotective effects.

Caption: Borneol inhibits neuroinflammation by suppressing the NF-κB signaling pathway.

Experimental Protocols

The following section details the key experimental methodologies employed in the cited studies to investigate the neuroprotective effects of this compound.

Animal Model of Ischemic Stroke

-

Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) in rats.[1][2]

-

Animals: Adult male Sprague-Dawley rats.[2]

-

Procedure:

-

Anesthetize the rat (e.g., with chloral hydrate).

-

Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the proximal CCA.

-

Insert a nylon monofilament suture into the ICA via the ECA stump and advance it to the origin of the middle cerebral artery (MCA) to induce a permanent occlusion.

-

Suture the incision.

-

-

Sham Operation: The same surgical procedure is performed without the insertion of the nylon suture.[6]

Neurological Function Assessment

-

Method: Modified Neurological Severity Score (mNSS).[6]

-

Scoring: A composite score evaluating motor, sensory, balance, and reflex functions. A higher score indicates a more severe neurological deficit.

-

Evaluation Time Points: Typically performed at 24, 48, and 72 hours post-MCAO.[1]

Infarct Volume Measurement

-

Method: 2,3,5-triphenyltetrazolium chloride (TTC) staining.[6]

-

Procedure:

-

Sacrifice the animal at a predetermined time point.

-

Harvest the brain and slice it into coronal sections.

-

Incubate the slices in a TTC solution.

-

Viable tissue stains red, while the infarcted tissue remains white.

-

Quantify the infarct area in each slice using image analysis software.

-

Calculate the total infarct volume as a percentage of the total brain volume.

-

Western Blot Analysis

-

Purpose: To quantify the expression levels of specific proteins.[2][6]

-

Procedure:

-

Homogenize brain tissue samples from the ischemic region.

-

Extract total protein and determine the concentration.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., Ang1, VEGF, BDNF, Dll4, Notch1, NF-κB).

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

-

Immunohistochemistry (IHC)

-

Purpose: To visualize the localization and expression of specific proteins within the brain tissue.[1][6]

-

Procedure:

-

Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Harvest the brain and post-fix it.

-

Cryoprotect the brain in sucrose solutions.

-

Section the brain using a cryostat.

-

Mount the sections on slides.

-

Perform antigen retrieval if necessary.

-

Block non-specific binding sites.

-

Incubate with primary antibodies against the target protein.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the slides with an anti-fading medium.

-

Visualize and capture images using a fluorescence microscope.

-

Discussion and Future Directions

The preclinical studies summarized in this guide provide compelling evidence for the neuroprotective effects of this compound in the context of ischemic stroke. The multifaceted mechanisms of action, including the promotion of angiogenesis and neurogenesis, and the suppression of inflammation and apoptosis, underscore its therapeutic potential. The ability of borneol to modulate multiple signaling pathways, such as the Ang1-VEGF-BDNF, Dll4/Notch1, and NF-κB pathways, suggests a holistic approach to neuroprotection that addresses the complex pathophysiology of ischemic brain injury.

Future research should focus on several key areas. Firstly, further investigation into the specific roles of the different isomers of borneol (l-borneol vs. d-borneol) and their synergistic effects is warranted.[8] Secondly, long-term studies are needed to evaluate the effects of this compound on functional recovery and cognitive outcomes following stroke.[2] Additionally, studies exploring the optimal therapeutic window and dose-response relationships are crucial for its clinical translation. Finally, the development of targeted delivery systems could enhance the bioavailability of this compound in the brain and minimize potential systemic side effects.

Conclusion

This compound has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. Its ability to modulate key signaling pathways involved in neuronal survival, vascular remodeling, and inflammation makes it a promising candidate for the development of novel stroke therapies. The data and experimental frameworks presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the investigation of this compound from the laboratory to the clinic.

References

- 1. l-Borneol Exerted the Neuroprotective Effect by Promoting Angiogenesis Coupled With Neurogenesis via Ang1-VEGF-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (+)-Borneol is neuroprotective against permanent cerebral ischemia in rats by suppressing production of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protection by borneol on cortical neurons against oxygen-glucose deprivation/reperfusion: involvement of anti-oxidation and anti-inflammation through nuclear transcription factor κappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Borneol for Regulating the Permeability of the Blood-Brain Barrier in Experimental Ischemic Stroke: Preclinical Evidence and Possible Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. l-Borneol Exerted the Neuroprotective Effect by Promoting Angiogenesis Coupled With Neurogenesis via Ang1-VEGF-BDNF Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. l-Borneol and d-Borneol promote transdifferentiation of astrocytes into neurons in rats by regulating Wnt/Notch pathway to exert neuroprotective effect during recovery from cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Mechanisms of DL-Borneol: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the intricate anti-inflammatory pathways modulated by the bicyclic monoterpene, DL-Borneol. This document synthesizes current scientific findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved.

This compound, a naturally occurring organic compound, has long been utilized in traditional medicine for its therapeutic properties. Modern scientific inquiry has increasingly focused on its potent anti-inflammatory effects, revealing a multi-pronged mechanism of action that targets several key inflammatory pathways. This guide provides an in-depth exploration of these pathways, supported by experimental evidence, to aid in the ongoing research and development of novel anti-inflammatory therapeutics.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, controlling the expression of a wide array of pro-inflammatory mediators.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to effectively suppress this pathway. Studies have demonstrated that this compound can inhibit the phosphorylation of the p65 subunit of NF-κB and the degradation of its inhibitory protein, IκBα. This action prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target genes, including those for inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). For instance, in a mouse model of acute pancreatitis, borneol administration at doses of 100 and 300 mg/kg significantly reduced the expression of phospho-NF-κB p65.[1] Similarly, in a rat model of epileptogenesis, (+)-borneol at doses of 3, 6, and 12 mg/kg decreased the levels of IL-1β and TNF-α.[2]

References

- 1. Borneol protects against cerulein-induced oxidative stress and inflammation in acute pancreatitis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+)-Borneol exerts neuroprotective effects via suppressing the NF-κB pathway in the pilocarpine-induced epileptogenesis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

An Initial Investigation into the Analgesic Properties of DL-Borneol: A Technical Guide

This technical guide provides a comprehensive overview of the initial scientific investigations into the analgesic properties of DL-Borneol. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of preclinical data, experimental methodologies, and the underlying molecular mechanisms of action.

Introduction

This compound is a bicyclic monoterpene that has been traditionally used in various forms of medicine for its purported therapeutic effects, including pain relief. Recent scientific inquiry has sought to validate these claims and elucidate the pharmacological basis for its analgesic activity. Preclinical studies have demonstrated that this compound exhibits significant antinociceptive and anti-inflammatory properties, suggesting its potential as a novel analgesic agent. This document synthesizes the key findings from these initial investigations.[1][2][3]

Quantitative Data Summary

The analgesic efficacy of this compound has been quantified in various preclinical models of pain. The following tables summarize the key dose-response relationships and efficacy data from these studies.

Table 2.1: Efficacy of this compound in Acute Pain Models

| Pain Model | Species | Administration Route | Dose/Concentration | Observed Effect | Reference |

| Acetic Acid-Induced Writhing | Mouse | Intraperitoneal | 5, 25, 50 mg/kg | Significant reduction in writhing behavior.[1][4] | [1][4] |

| Formalin Test (Phase I - Acute) | Mouse | Topical | 1.5%, 2%, 4.5%, 15% | Dose-dependent reduction in paw licking and lifting time. | [5] |

| Formalin Test (Phase I - Acute) | Mouse | Intraperitoneal | 5, 25, 50 mg/kg | Reduced time spent licking paws. | [5] |

| Hot Plate Test | Mouse | Intraperitoneal | 50 mg/kg | Significantly increased latency time to paw licking. | [5] |

| Hot Plate Test | Mouse | Topical | 2% | Significantly extended latency time. | [5] |

| Capsaicin-Induced Pain | Mouse | Topical | 2%, 25% | Significant reduction in paw licking and lifting time. | [5] |

Table 2.2: Efficacy of this compound in Chronic and Inflammatory Pain Models

| Pain Model | Species | Administration Route | Dose/Concentration | Observed Effect | Reference |

| Formalin Test (Phase II - Inflammatory) | Mouse | Topical | 1.5%, 2%, 4.5%, 15% | Dose-dependent reduction in paw licking and lifting time. | [5][6] |

| CFA-Induced Inflammatory Pain | Mouse | Oral | 125, 250, 500 mg/kg | Dose-dependent increase in paw withdrawal thresholds. | [5] |

| CFA-Induced Inflammatory Pain | Mouse | Intrathecal | 15, 30, 60 µg | Increased paw withdrawal thresholds. | [5] |

| Carrageenan-Induced Peritonitis | Mouse | - | - | Reduced leukocyte migration to the peritoneal cavity.[1][4] | [1][4] |

| Oxaliplatin-Induced Neuropathic Pain | Mouse | Intrathecal | Dose-dependent | Increased pain threshold. | [5] |

Table 2.3: In Vitro Receptor Activity of this compound

| Target | Assay Type | Species/System | Concentration | Effect | Reference |

| TRPA1 | Patch-clamp | hTRPA1 | IC50: 0.20 ± 0.06 mM | Inhibition of AITC-induced currents. | [5] |

| TRPA1 | Cationic Current Inhibition | Xenopus oocytes | IC50: 0.3 mM | Inhibition of TRPA1 mediated currents.[7] | [7] |

| TRPM8 | - | - | EC50: 65 µM | Activation of TRPM8 channel.[6][8] | [6][8] |

| TRPV3 | Patch-clamp | - | EC50: 3.45 ± 0.13 mM | Activation of TRPV3.[8] | [8] |

| GABAA Receptor | Electrophysiology | Human recombinant (Xenopus oocytes) | EC50: 248 µM | Potentiation of GABA-induced currents.[8][9] | [8][9] |

| GABAA Receptor | Electrophysiology | Human recombinant (Xenopus oocytes) | > 1.5 mM | Direct activation of the receptor.[8][9] | [8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's analgesic properties.

Acetic Acid-Induced Writhing Test

This model assesses visceral pain by inducing a characteristic writhing response.[1]

-

Animals: Male Swiss albino mice (20-25 g).

-

Procedure:

-

Animals are divided into control, standard (e.g., Diclofenac Na, 10 mg/kg), and test groups (this compound at various doses).

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a set absorption period (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally (10 ml/kg).[1]

-

Immediately following the acetic acid injection, mice are placed in an observation chamber.

-

The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a predetermined period, typically 15-20 minutes.[1]

-

-

Endpoint: A significant reduction in the number of writhes compared to the control group indicates analgesic activity.

Formalin Test

This test is used to assess both acute and inflammatory pain, as it produces a biphasic pain response.[6][10]

-

Animals: Mice or rats.

-

Procedure:

-

Animals are habituated to the testing environment.

-

A dilute solution of formalin (typically 2.5-5% in saline) is injected subcutaneously into the plantar surface of a hind paw (e.g., 20 µl for mice).[10]

-

The animal is immediately returned to the observation chamber.

-

Nociceptive behavior (licking, biting, and shaking of the injected paw) is observed and quantified during two distinct phases:

-

-

Endpoint: The total time spent exhibiting nociceptive behaviors in each phase is recorded. A reduction in this time indicates antinociceptive effects.

Hot Plate Test

This method evaluates the response to a thermal stimulus, primarily assessing centrally mediated analgesia.[3][11]

-

Animals: Mice or rats.

-

Procedure:

-

The surface of the hot plate is maintained at a constant temperature (e.g., 52-55°C).[3][12]

-

The animal is placed on the hot plate, and a timer is started.

-

The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[11]

-

A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

-

Endpoint: An increase in the latency to respond compared to control animals suggests analgesic activity.

Von Frey Test (Mechanical Allodynia)

This assay measures the withdrawal threshold to a mechanical stimulus, often used in models of neuropathic and inflammatory pain.[5][7]

-

Animals: Mice or rats.

-

Procedure:

-

Animals are placed in a chamber with a wire mesh floor and allowed to acclimate.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[5]

-

The filament is pressed perpendicularly until it bends.

-

The presence or absence of a paw withdrawal response is noted.

-

The "up-down" method is often used to determine the 50% paw withdrawal threshold.[5]

-

-

Endpoint: An increase in the paw withdrawal threshold (in grams) indicates a reduction in mechanical sensitivity (anti-allodynic effect).

Mechanisms of Action and Signaling Pathways

This compound exerts its analgesic effects through multiple mechanisms, primarily by modulating key ion channels and receptors involved in nociception.

Modulation of TRP Channels

This compound interacts with several members of the Transient Receptor Potential (TRP) channel family, which are critical in sensing pain and temperature.

-

TRPM8 Activation: this compound is an agonist of the TRPM8 channel, also known as the "cold and menthol receptor".[6][8] Activation of TRPM8 on sensory neurons is thought to induce a cooling sensation that can gate pain signals, contributing to analgesia.[6][8] This mechanism is believed to be a primary contributor to the analgesic effects of topical borneol.[6][8] The analgesic effect of TRPM8 activation may also involve downstream glutamatergic mechanisms in the spinal cord.[8]

-

TRPA1 Inhibition: In contrast to its effect on TRPM8, this compound inhibits the TRPA1 channel, an ion channel involved in sensing noxious chemical irritants and inflammatory pain.[7] By inhibiting TRPA1, borneol can reduce the signaling of pain and inflammation.[7]

References

- 1. saspublishers.com [saspublishers.com]

- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]

- 5. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 7. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 8. Acetic Acid Induced Writhing Test [bio-protocol.org]

- 9. (+)- And (-)-borneol: efficacious positive modulators of GABA action at human recombinant alpha1beta2gamma2L GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hot plate test - Wikipedia [en.wikipedia.org]

- 12. maze.conductscience.com [maze.conductscience.com]

Unlocking the Brain: A Technical Guide to DL-Borneol as a Blood-Brain Barrier Permeation Enhancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, restricting the passage of most pharmacologically active agents into the brain. DL-Borneol, a bicyclic monoterpene, has emerged as a promising permeation enhancer capable of transiently and reversibly increasing BBB permeability. This technical guide provides an in-depth analysis of the mechanisms, experimental validation, and quantitative data supporting the use of this compound to enhance drug delivery to the brain. It is intended to serve as a comprehensive resource for researchers and drug development professionals exploring strategies to overcome the BBB.

Introduction

The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1] This barrier is essential for maintaining the brain's microenvironment, but it also significantly hinders the delivery of therapeutic agents. Overcoming this barrier is a critical step in treating a wide range of neurological diseases.

This compound, a compound traditionally used in Chinese medicine, has garnered significant attention for its ability to act as a "guide" drug, facilitating the entry of other substances into the brain.[2] Its lipophilic nature allows it to rapidly cross the BBB, with detectable brain concentrations within five minutes of oral administration.[3] This guide will delve into the molecular mechanisms through which this compound exerts its effects, present quantitative evidence of its efficacy, and provide detailed experimental protocols for its evaluation.

Mechanisms of Action

This compound enhances BBB permeability through a multi-faceted approach, primarily involving the modulation of tight junctions, inhibition of efflux pumps, and potentially influencing other transport pathways.

Modulation of Tight Junctions

Tight junctions are complex protein structures that seal the paracellular pathway between adjacent endothelial cells of the BBB. This compound has been shown to transiently loosen these junctions, thereby increasing paracellular drug transport.[2] This is achieved through the downregulation of key tight junction-associated proteins. Specifically, studies have demonstrated that borneol can decrease the expression of Zonula Occludens-1 (ZO-1) and F-actin.[4] The effect on other tight junction proteins like claudin-5 and occludin appears to be less significant or context-dependent.[4]

Inhibition of P-glycoprotein (P-gp) Efflux Pump

P-glycoprotein (P-gp) is an ATP-dependent efflux transporter highly expressed on the luminal side of brain endothelial cells. It actively pumps a wide range of xenobiotics, including many drugs, out of the brain, representing a major obstacle to CNS drug delivery. This compound has been identified as an inhibitor of P-gp function.[5]

The inhibitory action of borneol on P-gp is mediated, at least in part, through the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] Borneol can activate the NF-κB pathway in brain microvascular endothelial cells (BMECs), which in turn leads to a downregulation of P-gp expression and function.[6] This inhibition of P-gp-mediated efflux results in higher intracellular concentrations of co-administered drugs within the brain endothelial cells and ultimately, greater penetration into the brain parenchyma.

Caveolae-Mediated Transcytosis

Caveolae are small, flask-shaped invaginations of the plasma membrane involved in endocytosis and transcytosis. While caveolae-mediated transport is generally suppressed at the healthy BBB, it can be a pathway for certain molecules to cross the endothelial cells.[8][9] Currently, there is limited direct evidence to suggest that this compound's primary mechanism of BBB permeation enhancement involves the modulation of caveolae-mediated transcytosis. Further research is needed to explore this potential mechanism.

Quantitative Data on Enhanced Brain Drug Delivery

The co-administration of this compound has been shown to significantly increase the brain concentration of a variety of drugs. The following tables summarize the quantitative data from several preclinical studies.

Table 1: Enhancement of Brain Drug Concentrations by Co-administration of Borneol

| Co-administered Drug | Animal Model | Borneol Dose | Route of Administration | Fold Increase in Brain AUC | Fold Increase in Brain Cmax | Reference |

| Tetramethylpyrazine | Rat | 25 mg/kg | i.v. | 1.97 | 1.83 | [3] |

| Nimodipine | Rat | 50 mg/kg | i.g. | 1.26 | 1.35 | [3] |

| Gastrodin | Mouse | 200-600 mg/kg | i.g. | Not Reported | Peak Enhancement | [3] |

| Rifampicin | Rat | 25 mg/kg | i.v. | 1.54 | 1.62 | [3] |

| Geniposide | Rat | 0.05-2.0 g/kg | i.g. | Facilitated Delivery | Increased | [3] |

| Puerarin & Ligustrazine | Rat | Low Dose | Not Specified | >1.3 | Not Reported | [2] |

| Vinpocetine | Rat | 1-3 mg/kg | i.n. | ~1.3 | ~1.4 | [9] |

| Meropenem | Rat | Not Specified | i.p. | 1.2 (AUCbrain/AUCblood) | 1.875 | [10] |

| Cisplatin | Mouse | 100-900 mg/kg | p.o. | Not Reported | 1.53 (tumor loci) | [11] |

Table 2: Effect of Borneol on Tight Junction Protein Expression in C6 Glioma Rat Model

| Protein | Borneol Dose | Time of Max. Decrease | % Decrease in mRNA Expression | Reference |

| ZO-1 | 35 mg/kg (low) | 45 min | 54.3% | [4] |

| ZO-1 | 140 mg/kg (high) | 30 min | 46.7% | [4] |

| F-actin | 35 mg/kg (low) | 45 min | 77.9% | [4] |

| F-actin | 140 mg/kg (high) | 30 min | 63.3% | [4] |

Table 3: Effect of Borneol on P-glycoprotein Substrate Transport in an in vitro BBB Model

| P-gp Substrate | Borneol Concentration | % Increase in Transport/Accumulation | Reference |

| Rhodamine 123 | 10 µg/mL | ~40% (at 240 min) | [12] |

| Rhodamine 123 | 20 µg/mL | ~50% (at 240 min) | [12] |

| Digoxin | 20 µg/mL | ~50% | [12] |

| Verapamil | 20 µg/mL | ~37% | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound as a BBB permeation enhancer.

In Vitro BBB Permeability Assay using bEnd.3 Cells

This protocol describes the use of the murine brain endothelial cell line, bEnd.3, in a Transwell assay to assess the effect of this compound on BBB permeability.

Materials:

-

bEnd.3 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Fibronectin

-

This compound

-

Test drug (e.g., a fluorescently labeled molecule or a drug quantifiable by HPLC)

-

Transendothelial Electrical Resistance (TEER) meter

Procedure:

-

Cell Culture: Culture bEnd.3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Transwell Seeding: Coat the luminal side of the Transwell inserts with fibronectin (30 µg/mL). Seed bEnd.3 cells onto the inserts at a density of approximately 6.6 x 10^4 cells per filter.[13]

-

Monolayer Formation and Integrity Check: Allow the cells to form a monolayer over 3-4 days. Monitor the integrity of the monolayer by measuring the TEER. A stable and high TEER value indicates a well-formed barrier.[6]

-

Permeability Assay:

-

Wash the cell monolayer with pre-warmed PBS.

-

Add the test drug and this compound (at desired concentrations, e.g., 5, 10, 20 µg/mL) to the apical (upper) chamber.[12]

-

At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (lower) chamber.[12]

-

Quantify the concentration of the test drug in the collected samples using an appropriate method (e.g., fluorescence spectroscopy or HPLC).

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of drug transport to the basolateral chamber, A is the surface area of the Transwell membrane, and C0 is the initial drug concentration in the apical chamber.

-

In Vivo Microdialysis for Brain Drug Concentration Measurement

This protocol outlines the use of in vivo microdialysis in rodents to measure the real-time concentration of a drug in the brain's extracellular fluid following administration with and without this compound.[14]

Materials:

-

Rodents (e.g., Sprague-Dawley rats)

-

Anesthesia

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Ringer's solution (perfusion fluid)

-

Test drug

-

This compound

-

Fraction collector

-

Analytical system (e.g., HPLC)

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a microdialysis guide cannula into the target brain region (e.g., hippocampus, striatum). Allow the animal to recover for at least 24 hours.

-

Microdialysis Experiment:

-

Insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µL/min).[15]

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.

-

Administer the test drug with or without this compound via the desired route (e.g., intravenous, intraperitoneal, oral).

-

Continue collecting dialysate samples for a predetermined period.

-

-

Sample Analysis: Analyze the concentration of the test drug in the dialysate samples using a validated analytical method like HPLC.

-

Data Analysis: Plot the drug concentration in the brain extracellular fluid over time to determine pharmacokinetic parameters such as Cmax and AUC. Compare the results between the groups with and without this compound.

Western Blot Analysis of Tight Junction Proteins

This protocol describes the quantification of tight junction protein expression in brain endothelial cells after treatment with this compound.

Materials:

-

Brain endothelial cells (e.g., bEnd.3)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against ZO-1, claudin-5, occludin, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cultured brain endothelial cells with this compound at various concentrations and for different durations. Lyse the cells using ice-cold lysis buffer.[16]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against the tight junction proteins and the loading control overnight at 4°C.

-